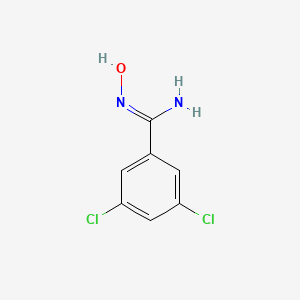

3,5-Dichloro-N-hydroxy-benzamidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-N-hydroxy-benzamidine is a chemical compound with the molecular formula C7H6Cl2N2O It is characterized by the presence of two chlorine atoms and a hydroxy group attached to a benzamidine core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-hydroxy-benzamidine typically involves the reaction of 3,5-dichlorobenzoyl chloride with hydroxylamine. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and the mixture is heated to around 60°C for a couple of hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 4:1 ratio .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-N-hydroxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiplasmodial Activity

Recent studies have highlighted the antiplasmodial properties of compounds related to benzamidine derivatives. For instance, 3-hydroxypropanamidines, which share structural similarities with 3,5-Dichloro-N-hydroxy-benzamidine, have shown promising results against Plasmodium falciparum, the parasite responsible for malaria. These compounds exhibited low nanomolar IC50 values against both chloroquine-sensitive and multidrug-resistant strains, indicating their potential as effective antimalarial agents .

1.2 Histone Deacetylase Inhibition

This compound has been explored as a small molecule inhibitor of histone deacetylases (HDACs). HDAC inhibitors are of great interest in cancer therapy due to their ability to alter gene expression by modifying histones. The compound has been shown to affect the proliferation of various cancer cell lines, including triple-negative breast cancer cells, suggesting its potential utility in cancer treatment .

Mechanistic Insights

2.1 Structure-Activity Relationship (SAR)

The effectiveness of this compound and its analogs can be attributed to their structural characteristics. The presence of hydroxyl groups at specific positions relative to the basic nitrogen is crucial for enhancing biological activity. SAR studies have demonstrated that modifications to the benzamidine core can significantly influence potency against various targets, including enzymes involved in metabolic pathways and disease processes .

2.2 Inhibition of Thrombotic Activity

Benzamidine derivatives have been recognized for their anticoagulant properties. Research indicates that this compound can inhibit human factor Xa, an essential enzyme in the coagulation cascade. This inhibition can be therapeutically beneficial in conditions characterized by excessive thrombus formation .

Case Studies and Experimental Findings

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-N-hydroxy-benzamidine involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to the compound’s binding affinity and specificity towards certain biological targets .

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dichlorobenzamide: Similar structure but lacks the hydroxy group.

3,5-Dichlorobenzoyl chloride: Precursor in the synthesis of 3,5-Dichloro-N-hydroxy-benzamidine.

3,5-Dichlorobenzonitrile: Another related compound used in various chemical syntheses.

Uniqueness

This compound is unique due to the presence of both chlorine atoms and a hydroxy group on the benzamidine core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Propiedades

Número CAS |

22179-81-3 |

|---|---|

Fórmula molecular |

C7H6Cl2N2O |

Peso molecular |

205.04 g/mol |

Nombre IUPAC |

3,5-dichloro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6Cl2N2O/c8-5-1-4(7(10)11-12)2-6(9)3-5/h1-3,12H,(H2,10,11) |

Clave InChI |

DAZPWIRNTCKHSL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=NO)N |

SMILES isomérico |

C1=C(C=C(C=C1Cl)Cl)/C(=N\O)/N |

SMILES canónico |

C1=C(C=C(C=C1Cl)Cl)C(=NO)N |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.